3-Bromo-2-ethoxy-4-fluoroaniline

Description

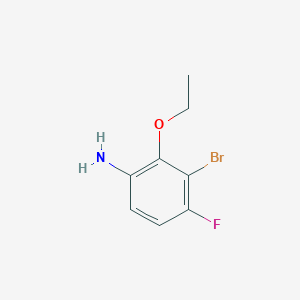

3-Bromo-2-ethoxy-4-fluoroaniline is a halogenated aniline derivative characterized by a bromine atom at position 3, an ethoxy group at position 2, and a fluorine atom at position 4 on the benzene ring. These compounds are pivotal intermediates in pharmaceuticals, agrochemicals, and materials science due to their electron-withdrawing substituents, which enhance reactivity in coupling reactions and functionalization processes .

Properties

Molecular Formula |

C8H9BrFNO |

|---|---|

Molecular Weight |

234.07 g/mol |

IUPAC Name |

3-bromo-2-ethoxy-4-fluoroaniline |

InChI |

InChI=1S/C8H9BrFNO/c1-2-12-8-6(11)4-3-5(10)7(8)9/h3-4H,2,11H2,1H3 |

InChI Key |

VZLIRFZEWPHFNX-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1=C(C=CC(=C1Br)F)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-2-ethoxy-4-fluoroaniline typically involves the bromination, ethoxylation, and fluorination of aniline derivatives. One common method includes:

Bromination: Aniline is first brominated using bromine in the presence of a catalyst to introduce the bromine atom at the desired position.

Ethoxylation: The brominated intermediate is then reacted with ethyl alcohol in the presence of a base to introduce the ethoxy group.

Fluorination: Finally, the ethoxylated intermediate is fluorinated using a fluorinating agent such as hydrogen fluoride or a fluorinating reagent.

Industrial Production Methods

Industrial production of this compound involves similar steps but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors and automated systems to control reaction conditions precisely.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-2-ethoxy-4-fluoroaniline undergoes several types of chemical reactions, including:

Substitution Reactions: The bromine, ethoxy, and fluorine groups can be substituted with other functional groups using appropriate reagents.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form various derivatives.

Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex molecules.

Common Reagents and Conditions

Substitution: Reagents like sodium hydroxide or potassium tert-butoxide are used for nucleophilic substitution.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Coupling: Palladium catalysts and boronic acids are commonly used in coupling reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various aniline derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

3-Bromo-2-ethoxy-4-fluoroaniline has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

Medicine: It is explored for its potential use in pharmaceuticals, particularly in the development of new drugs.

Industry: The compound is used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-Bromo-2-ethoxy-4-fluoroaniline involves its interaction with specific molecular targets. The bromine, ethoxy, and fluorine groups can influence the compound’s reactivity and binding affinity to various enzymes and receptors. These interactions can modulate biological pathways and result in specific physiological effects.

Comparison with Similar Compounds

Substituent Positioning and Functional Group Variations

Key structural analogs differ in substituent positions and functional groups, significantly altering their chemical and physical properties:

Key Observations :

- The ethoxy group in this compound introduces steric hindrance and electron-donating effects, distinguishing it from analogs with smaller substituents (e.g., methyl or nitro groups). This may reduce reactivity in electrophilic substitution but enhance solubility in polar solvents.

- 4-Bromo-2-fluoroaniline (95% purity) is commercially available in bulk (up to 500g), suggesting industrial relevance . In contrast, trifluoromethoxy-substituted analogs (e.g., 3-Bromo-4-(trifluoromethoxy)aniline) are sold at higher prices (e.g., ¥9,800/5g), reflecting their specialized use in advanced fluorinated compounds .

Molecular Weight and Physicochemical Properties

- This compound : Estimated molecular weight ≈ 234.05 g/mol.

- 4-Bromo-2-fluoroaniline : Molecular weight = 190.01 g/mol. Lower weight correlates with higher volatility compared to ethoxy-substituted analogs.

- 3-Bromo-4-(trifluoromethoxy)aniline : Molecular weight = 273.02 g/mol. The trifluoromethoxy group increases hydrophobicity, impacting partition coefficients .

Biological Activity

3-Bromo-2-ethoxy-4-fluoroaniline is an organic compound with significant potential in various biological applications. Its unique structure, characterized by the presence of bromine, ethoxy, and fluorine substituents on the aniline ring, imparts distinctive properties that influence its biological activity. This article provides an overview of the biological activity of this compound, including its synthesis, mechanisms of action, and relevant research findings.

Molecular Formula : C8H9BrFNO

Molecular Weight : 234.07 g/mol

IUPAC Name : this compound

Canonical SMILES : CCOC1=C(C=CC(=C1Br)F)N

| Property | Value |

|---|---|

| Molecular Formula | C8H9BrFNO |

| Molecular Weight | 234.07 g/mol |

| IUPAC Name | This compound |

| InChI Key | VZLIRFZEWPHFNX-UHFFFAOYSA-N |

The synthesis of this compound typically involves a series of reactions including bromination, ethoxylation, and fluorination of aniline derivatives. The general synthetic route is as follows:

- Bromination : Aniline is brominated to introduce the bromine atom at the desired position.

- Ethoxylation : The brominated intermediate is reacted with ethyl alcohol in the presence of a base to introduce the ethoxy group.

- Fluorination : Finally, the ethoxylated intermediate is fluorinated using a fluorinating agent such as hydrogen fluoride or other reagents.

The mechanism of action involves interactions with specific molecular targets, where the substituents affect reactivity and binding affinity to various enzymes and receptors. This can modulate biological pathways leading to specific physiological effects.

Biological Activity

Research has shown that compounds similar to this compound exhibit various biological activities, including:

- Antimutagenicity : Fluorinated compounds have been studied for their ability to reduce mutagenicity in different assays. For instance, derivatives have shown significant reductions in mutagenic effects induced by agents like sodium azide and benzo[a]pyrene in Salmonella assays .

- Antioxidant Activity : The presence of fluorine often enhances the antioxidant properties of compounds, which can promote DNA repair mechanisms and reduce oxidative stress .

Case Studies and Research Findings

- Antimutagenic Studies : A study evaluated the antimutagenic properties of fluoroaryl derivatives similar to this compound. It was found that these compounds significantly reduced mutagenicity under both pre-exposure and co-exposure conditions .

- Mechanistic Insights : Research indicates that the introduction of fluorine alters the electronic properties of compounds, enhancing their biological availability and interaction with biomolecules . This has implications for drug design, particularly in developing anticancer agents.

- Comparative Studies : Comparative analyses have shown that this compound possesses unique properties compared to structurally related compounds like 3-Bromo-2-fluoroaniline and 4-Fluoroaniline, particularly in terms of their reactivity and biological interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.